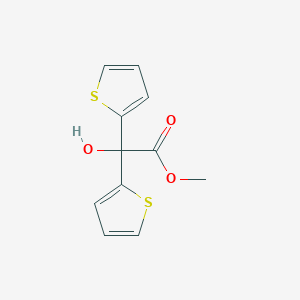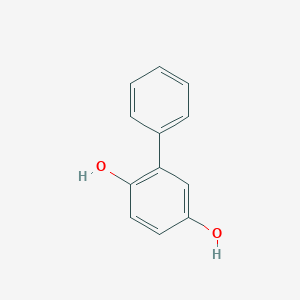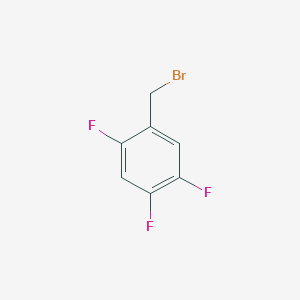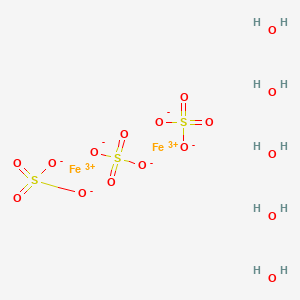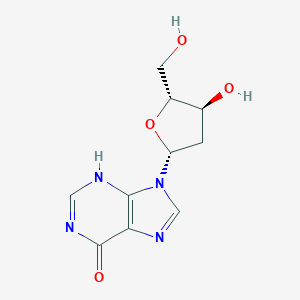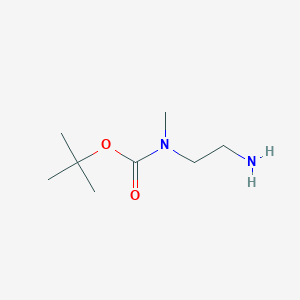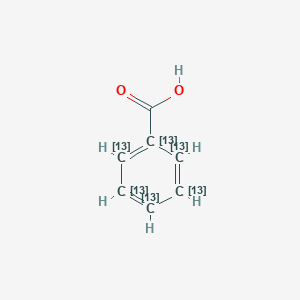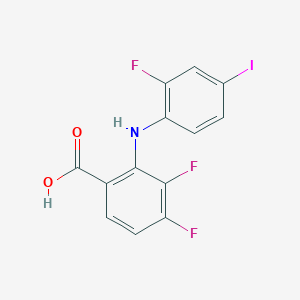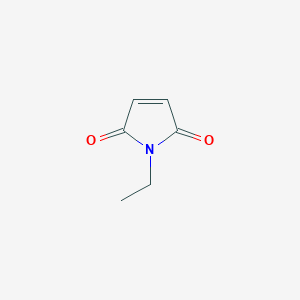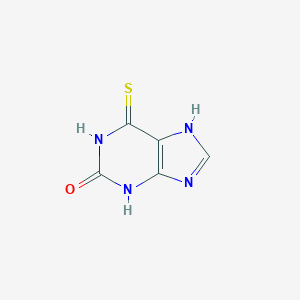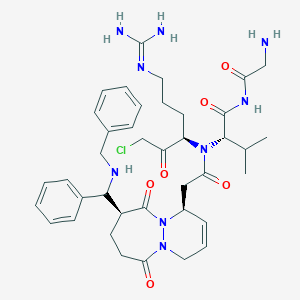
Fpam-cmk
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fpam-cmk is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of the natural compound chloromethylketone, which has been extensively studied for its biological activities. Fpam-cmk has been synthesized using a specific method and has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
Fpam-cmk acts as an irreversible inhibitor of specific proteases by binding covalently to their active site. This binding prevents the protease from carrying out its function, leading to a loss of enzyme activity. The specificity of Fpam-cmk towards certain proteases allows researchers to study their functions in more detail.
Biochemische Und Physiologische Effekte
Fpam-cmk has been shown to have a wide range of biochemical and physiological effects. Its inhibition of specific proteases can affect various biological processes, including blood clotting, inflammation, and immune response. Fpam-cmk has also been shown to have potential applications in cancer research, as some proteases are overexpressed in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Fpam-cmk in lab experiments include its specificity towards certain proteases, its irreversible inhibition, and its potential applications in various fields of research. However, Fpam-cmk also has limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Zukünftige Richtungen
The potential applications of Fpam-cmk in scientific research are vast, and future directions for its use include the study of specific proteases in various biological processes, the development of new drugs targeting these proteases, and the exploration of its potential applications in cancer research. Additionally, the synthesis method of Fpam-cmk can be further refined to improve the yield and purity of the compound.
Conclusion
In conclusion, Fpam-cmk is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its specificity towards certain proteases, irreversible inhibition, and potential applications in cancer research make it a valuable tool for studying biological processes. The refinement of its synthesis method and the exploration of its future directions will continue to contribute to the advancement of scientific research.
Synthesemethoden
Fpam-cmk is synthesized using a specific method that involves the reaction of chloromethylketone with a specific amino acid. The amino acid used in the reaction determines the specificity of the compound towards certain enzymes. The synthesis method has been refined over the years to improve the yield and purity of the compound. The purity of Fpam-cmk is critical for its use in scientific research, as impurities can affect the results of experiments.
Wissenschaftliche Forschungsanwendungen
Fpam-cmk has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of Fpam-cmk is in the study of proteases. Proteases are enzymes that play a critical role in various biological processes, including digestion, blood clotting, and immune response. Fpam-cmk has been shown to inhibit specific proteases, making it a valuable tool for studying their functions.
Eigenschaften
CAS-Nummer |
141650-30-8 |
|---|---|
Produktname |
Fpam-cmk |
Molekularformel |
C39H52ClN9O6 |
Molekulargewicht |
778.3 g/mol |
IUPAC-Name |
(2S)-N-(2-aminoacetyl)-2-[[2-[(4S,7S)-7-[(benzylamino)-phenylmethyl]-6,10-dioxo-4,7,8,9-tetrahydro-1H-pyridazino[1,2-a]diazepin-4-yl]acetyl]-[(3R)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C39H52ClN9O6/c1-25(2)36(37(54)46-32(51)23-41)48(30(31(50)22-40)16-9-19-44-39(42)43)34(53)21-28-15-10-20-47-33(52)18-17-29(38(55)49(28)47)35(27-13-7-4-8-14-27)45-24-26-11-5-3-6-12-26/h3-8,10-15,25,28-30,35-36,45H,9,16-24,41H2,1-2H3,(H4,42,43,44)(H,46,51,54)/t28-,29+,30-,35?,36+/m1/s1 |
InChI-Schlüssel |
UDECRCRDXDVMFB-JUMHEGQASA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NC(=O)CN)N([C@H](CCCN=C(N)N)C(=O)CCl)C(=O)C[C@H]1C=CCN2N1C(=O)[C@@H](CCC2=O)C(C3=CC=CC=C3)NCC4=CC=CC=C4 |
SMILES |
CC(C)C(C(=O)NC(=O)CN)N(C(CCCN=C(N)N)C(=O)CCl)C(=O)CC1C=CCN2N1C(=O)C(CCC2=O)C(C3=CC=CC=C3)NCC4=CC=CC=C4 |
Kanonische SMILES |
CC(C)C(C(=O)NC(=O)CN)N(C(CCCN=C(N)N)C(=O)CCl)C(=O)CC1C=CCN2N1C(=O)C(CCC2=O)C(C3=CC=CC=C3)NCC4=CC=CC=C4 |
Synonyme |
alpha-(1,7-diaza-5-(alpha-(phenylmethylamino)phenylmethyl)-2,6-dioxobicyclo(5.4.0)undecan-8-yl)glycyl-isoleucyl-argininyl chloromethyl ketone FPAM-CMK |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



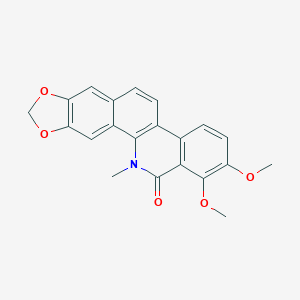
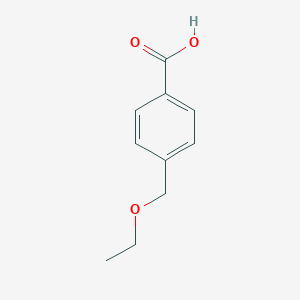
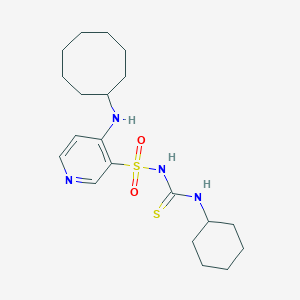
![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)
